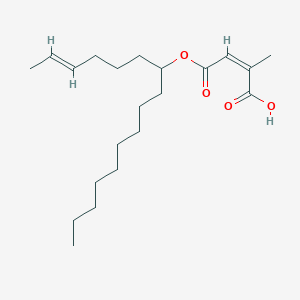
2-Butenedioic acid, 2-(7-hexadecenyl)-3-methyl-, (Z,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid, 2-(7-hexadecenyl)-3-methyl-, (Z,Z)-, commonly known as dimethyl fumarate (DMF), is an organic compound with the chemical formula C12H18O4. It is a white crystalline powder that is soluble in water and has a melting point of 102-104°C. DMF is widely used in various industries, including food, pharmaceuticals, and plastics. In recent years, DMF has gained attention as a potential therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Synthesis and Spectroscopic Study
Research has shown that 2-butenedioic acid derivatives, such as 2-butenedioic acid (Z)-monophenyl ester, are significant in the synthesis and characterization of complexes with metals like thorium and cerium. These complexes are characterized by elemental analysis, TG-DTA, IR, 1H NMR, and 13C NMR spectra, indicating their potential in coordination chemistry and materials science (Zheng, Yang, Cui, & Dang, 2006).
Enzymatic Hydrolysis Studies
2-Butenedioic acid derivatives have also been studied in enzymatic reactions. For example, the hydrolysis of diesters of (Z)- and (E)-2-methyl-butenedioic acids by pig liver esterase (PLE) shows varying degrees of regioselectivity, which is essential for understanding enzyme-substrate interactions (Schmid, Partali, Anthonsen, Anthonsen, & Kvittingen, 2001).
Leavening Performances in Baking
In the field of food science, studies have investigated the leavening performances of Zymomonas mobilis in the production of yeast-free doughs. Here, the production of various organic acids, including derivatives of 2-butenedioic acid, is key to understanding the fermentation and flavor profiles of baked goods (Nissen et al., 2020).
Inhibitors of Mycolic Acid Biosynthesis
Research has also explored the synthesis of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, related to 2-butenedioic acid, as potential inhibitors of mycolic acid biosynthesis. This is significant in the context of treating bacterial infections, particularly those involving mycobacteria (Hartmann et al., 1994).
Fluorescence Properties in Rare Earth Complexes
Another study focused on the fluorescence properties of rare earth complexes with 2-butenedioic acid (Z)-monophenyl ester. These findings have implications for the development of new materials with specific optical properties (Fang, 2005).
properties
CAS RN |
148796-52-5 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H36O4/c1-4-6-8-10-11-12-14-16-19(15-13-9-7-5-2)25-20(22)17-18(3)21(23)24/h5,7,17,19H,4,6,8-16H2,1-3H3,(H,23,24)/b7-5+,18-17- |
InChI Key |
SHOFERKZKPIVEA-KFFQXIENSA-N |
Isomeric SMILES |
CCCCCCCCCC(CCC/C=C/C)OC(=O)/C=C(/C)\C(=O)O |
SMILES |
CCCCCCCCCC(CCCC=CC)OC(=O)C=C(C)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(CCCC=CC)OC(=O)C=C(C)C(=O)O |
synonyms |
chaetomellic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



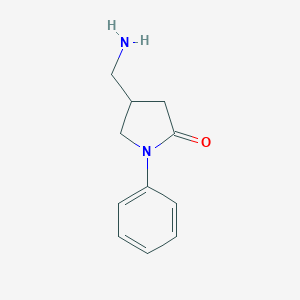
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
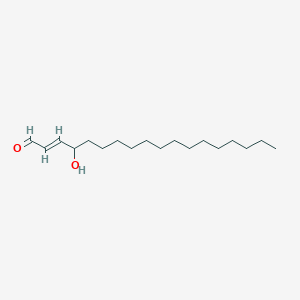
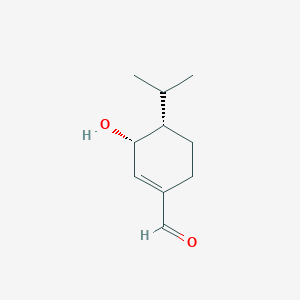
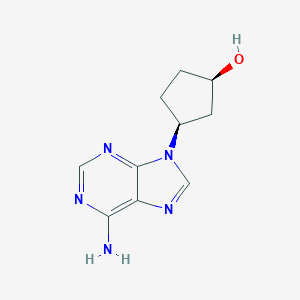

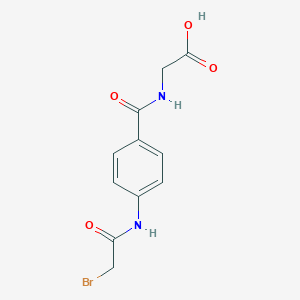
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
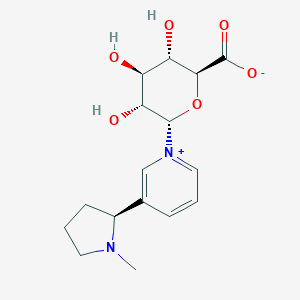
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
